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Introduction
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical

activity against a range of kinases implicated in myeloid leukemias.[1][2][3] This pyrido[2,3-

d]pyrimidine derivative has demonstrated nanomolar inhibitory activity against the entire Src

kinase family, Abl kinase, and several angiogenic receptor kinases, including VEGFR1,

VEGFR2, Tie2, PDGFR, FGFR1, FGFR3, and EGFR.[1][2][3] Preclinical studies have

highlighted its potential in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML)

through the inhibition of proliferation, induction of apoptosis, and suppression of key signaling

pathways such as STAT5 phosphorylation.[2][3]

These application notes provide detailed protocols for key in vitro assays to evaluate the

efficacy and mechanism of action of SAR103168.
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Kinase Target IC50 (nM) Assay Conditions

Src 0.65 ± 0.02 100 µM ATP

Abl Nanomolar Not specified

VEGFR1 Nanomolar Not specified

VEGFR2 Nanomolar Not specified

Tie2 Nanomolar Not specified

PDGFR Nanomolar Not specified

FGFR1 Nanomolar Not specified

FGFR3 Nanomolar Not specified

EGFR Nanomolar Not specified

Data compiled from preclinical findings.[2][3]

Table 2: Cellular Activity of SAR103168 in Myeloid
Leukemia Models

Assay Type Cell Type Effect Potency

Proliferation Inhibition
AML and CML cell

lines

Inhibition of

proliferation and

induction of apoptosis

Nanomolar IC50

Leukemic Progenitor

Inhibition

Primary AML patient

samples (CFU-L)
Anti-proliferative

>85% of samples

sensitive

Signal Transduction

KG1 AML cells and

primary AML patient

cells

Inhibition of STAT5

phosphorylation
Dose-dependent

CFU-L: Colony-Forming Unit-Leukemia. Data from preclinical studies.[1][3]
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In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of SAR103168 against its target kinases.

Materials:

Recombinant human kinase (e.g., Src, Abl, VEGFR2)

Kinase-specific peptide substrate

ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

SAR103168 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

White, opaque 96-well or 384-well plates

Procedure:

Prepare serial dilutions of SAR103168 in assay buffer. The final DMSO concentration should

be kept below 1%.

Add the diluted SAR103168 or vehicle control (DMSO) to the wells of the assay plate.

Prepare a kinase/substrate mixture in assay buffer and add it to the wells.

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should

be at or near the Km for each specific kinase (e.g., 100 µM for Src).[3]

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction

is in the linear range.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent

according to the manufacturer's instructions. This involves a two-step process: first, stopping
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the kinase reaction and depleting the remaining ATP, and second, converting the generated

ADP into ATP and measuring the light output via a luciferase reaction.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each SAR103168 concentration relative to the vehicle

control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

AML Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of SAR103168 on AML

cell lines.

Materials:

AML cell lines (e.g., KG1, EOL-1, Kasumi-1, CTV1)[3]

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and

penicillin/streptomycin)

SAR103168 stock solution (in DMSO)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Sterile, clear-bottom 96-well cell culture plates

Procedure:

Seed the AML cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000

cells/well) and allow them to adhere or stabilize overnight.

Prepare serial dilutions of SAR103168 in complete culture medium.

Add the diluted compound or vehicle control to the appropriate wells.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2

incubator.

Equilibrate the plates to room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23121564/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the cell viability reagent to each well according to the manufacturer's protocol.

Measure the luminescence, which is proportional to the amount of ATP and thus the number

of viable cells.

Calculate the percent inhibition of cell proliferation for each concentration and determine the

IC50 value.

STAT5 Phosphorylation Inhibition Assay (Western Blot)
This protocol details the procedure for evaluating the effect of SAR103168 on STAT5

phosphorylation in AML cells.

Materials:

AML cell line (e.g., KG1) or primary AML cells[3]

Complete culture medium

SAR103168 stock solution (in DMSO)

Cytokine for stimulation (if required, e.g., GM-CSF for some models)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and blotting equipment

Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture AML cells and starve them of serum or growth factors if necessary to reduce basal

phosphorylation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23121564/
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the cells with various concentrations of SAR103168 or vehicle control for a specified

time (e.g., 2-4 hours).

If applicable, stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15-30

minutes) to induce STAT5 phosphorylation.

Wash the cells with ice-cold PBS and lyse them on ice.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatants.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST.

Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.

Quantify the band intensities to determine the dose-dependent inhibition of STAT5

phosphorylation.

Visualizations
Caption: SAR103168 mechanism of action.
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Caption: In vitro evaluation workflow for SAR103168.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with
refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC
[pmc.ncbi.nlm.nih.gov]

2. SAR103168 | Benchchem [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1191841?utm_src=pdf-body-img
https://www.benchchem.com/product/b1191841?utm_src=pdf-body
https://www.benchchem.com/product/b1191841?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5495021/
https://www.benchchem.com/product/b1150162
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for SAR103168 In Vitro
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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